molecular formula C21H25N3O4 B4007648 2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol

2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol

Cat. No. B4007648
M. Wt: 383.4 g/mol
InChI Key: VCYWGUOXJOFIOH-UHFFFAOYSA-N
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Description

Synthesis Analysis The compound "2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol" is a β-amino alcohol derivative with distinct chemical properties due to its structure. The synthesis process of such compounds involves the reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde in methanol, leading to Schiff base compounds with notable antibacterial activities against specific bacteria strains (Kakanejadifard et al., 2013).

Molecular Structure Analysis The molecular structure of this compound exhibits a crystal structure influenced by the size and type of groups bonded to the nitrogen atom. The nitrogen atom in this compound exhibits sp3 hybridization and is synclinal to the OH group, demonstrating the significance of substituents on the crystal structure and properties of β-amino alcohols (Urtiaga et al., 1995).

Chemical Reactions and Properties The compound's structure allows for the formation of hydrogen-bonded sheets or chains in its solid state, depending on the molecular orientation and intermolecular interactions. Such structural arrangements can significantly influence the compound's chemical reactions and properties, highlighting the importance of molecular geometry in determining the behavior of β-amino alcohols in various chemical contexts (Portilla et al., 2007).

Physical Properties Analysis The presence of the 3,4-dimethoxybenzyl group impacts the compound's physical properties, including its solubility, melting point, and stability. Such groups can also influence the compound's optical properties, making it relevant for studies involving UV-vis absorption and fluorescence spectral characteristics (Jiang et al., 2012).

Chemical Properties Analysis The unique structure of this compound, characterized by the presence of 1,2,4-oxadiazole and 3,4-dimethoxybenzyl moieties, confers specific chemical properties such as reactivity towards electrophilic functional groups and the potential for nucleophilic addition reactions. These properties are crucial for synthesizing novel compounds with potential biological activities (Warkentin, 2009).

Scientific Research Applications

Crystal Structure Analysis

The influence of substituents on the crystal structure of β-amino alcohols, including 2-[3,4dimethoxybenzyl3,4-dimethoxybenzyl(methyl)amino]-2-phenylethanol, has been studied, revealing insights into the structural characteristics and the impact of various groups bonded to the nitrogen atom on the compound's crystalline form. These findings are crucial for understanding the compound's chemical behavior and potential applications in material science (Urtiaga et al., 1995).

Catalytic Applications

Research on ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands demonstrates the efficiency of these complexes, incorporating 2-[{3(3,4dimethoxybenzyl)1,2,4oxadiazol5yl3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-ylmethyl}(methyl)amino]-1-phenylethanol, in catalyzing C-N bond formation via a hydrogen-borrowing strategy. This solvent-free method has shown promise in synthesizing various organic compounds, highlighting the compound's role in facilitating green chemistry processes (Donthireddy et al., 2020).

Material Science and Polymer Chemistry

The synthesis and properties of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s derived from hydroquinone and substituted hydroquinones have been explored. These studies involve the use of related compounds to create materials with potential applications in high-performance polymers, showcasing the versatility and importance of 2-[{3(3,4dimethoxybenzyl)1,2,4oxadiazol5yl3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-ylmethyl}(methyl)amino]-1-phenylethanol in developing new materials (Hsiao et al., 1999).

Synthesis of Heterocycles

A novel approach to synthesizing 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been reported. This method, involving the compound of interest, highlights innovative routes in heterocyclic chemistry that could lead to new pharmaceuticals and materials (Gabriele et al., 2006).

properties

IUPAC Name

2-[[3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-24(13-17(25)16-7-5-4-6-8-16)14-21-22-20(23-28-21)12-15-9-10-18(26-2)19(11-15)27-3/h4-11,17,25H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYWGUOXJOFIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)CC2=CC(=C(C=C2)OC)OC)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol
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2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol
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2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol
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2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol
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2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol
Reactant of Route 6
2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol

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